2-methyl-4-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl propyl ether
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Overview
Description
2-methyl-4-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl propyl ether is a compound that features a triazole ring, a sulfonyl group, and a phenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl propyl ether typically involves the formation of the triazole ring followed by the introduction of the sulfonyl and ether groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. Subsequent sulfonylation and etherification steps are carried out using reagents such as sulfonyl chlorides and alkyl halides under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl propyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ether or sulfonyl groups using nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-methyl-4-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl propyl ether has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells by inducing apoptosis.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Research: It can be used as a tool compound to study the biological pathways involving triazole and sulfonyl groups.
Mechanism of Action
The mechanism of action of 2-methyl-4-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl propyl ether involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit key enzymes or proteins involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The triazole ring and sulfonyl group play crucial roles in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also feature a triazole ring and have shown anticancer activity.
1,2,4-Triazole derivatives: These compounds are known for their antimicrobial and anticancer properties.
Uniqueness
2-methyl-4-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl propyl ether is unique due to its specific combination of a triazole ring, sulfonyl group, and phenyl ether moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H15N3O3S |
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Molecular Weight |
281.33 g/mol |
IUPAC Name |
1-(3-methyl-4-propoxyphenyl)sulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C12H15N3O3S/c1-3-6-18-12-5-4-11(7-10(12)2)19(16,17)15-9-13-8-14-15/h4-5,7-9H,3,6H2,1-2H3 |
InChI Key |
VDQHWDGWACQATI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=NC=N2)C |
Origin of Product |
United States |
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